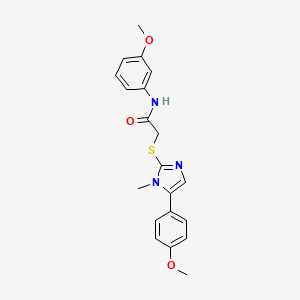
N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
PET Tracers for Imaging NPP1
N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide and its derivatives have been utilized in the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives. These compounds serve as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an enzyme with significant implications in medical diagnostics (Gao, Wang, & Zheng, 2016).
Antibacterial Applications
A related compound, N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methyl pyramidine-2-yl thio)acetamide, synthesized from 2-(4-aminophenyl)benzimidazole, demonstrated significant antibacterial activity. This showcases the potential of such compounds in addressing bacterial infections (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Anticancer Agents
New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, a class that includes similar structural derivatives, have been synthesized and studied for their anticancer activity. These compounds have shown promising results in combating certain types of cancer, indicating the potential therapeutic applications of such derivatives in oncology (Evren et al., 2019).
Anticonvulsant Activity
Omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which share a similar core structure, have been synthesized and evaluated for their anticonvulsant activity. This research contributes to the understanding of how such compounds can be used in treating seizures (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Computational and Pharmacological Evaluation
Heterocyclic novel derivatives, including similar compounds, have been computationally and pharmacologically evaluated for their toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies are crucial in understanding the broader pharmacological profile of these compounds (Faheem, 2018).
Radiolabeled Glutaminyl Cyclase Inhibitor for Alzheimer's Disease Detection
Derivatives of N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide have been used in the synthesis of radiolabeled compounds for the potential detection of Alzheimer's disease prior to amyloid β aggregation, demonstrating their utility in neurodegenerative disease research (Brooks et al., 2015).
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-23-18(14-7-9-16(25-2)10-8-14)12-21-20(23)27-13-19(24)22-15-5-4-6-17(11-15)26-3/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTRLPXVIPMDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide](/img/structure/B2688170.png)
![N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2688171.png)

![4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2688174.png)
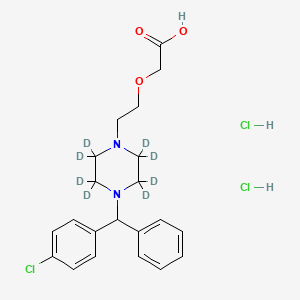
![3-Bromo-4-methylpyrazolo[1,5-A]pyridine](/img/structure/B2688178.png)
![Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2688181.png)
![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2688182.png)
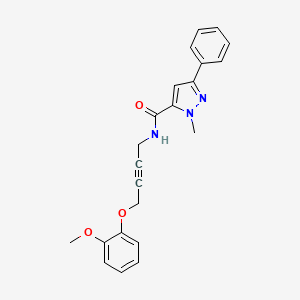
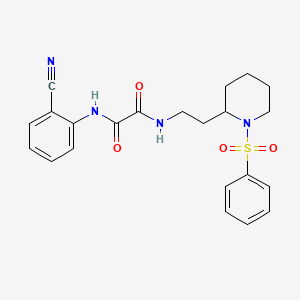
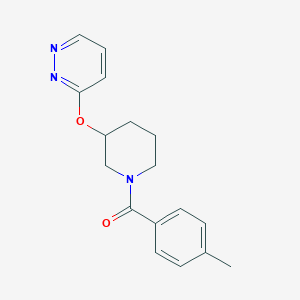
![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)
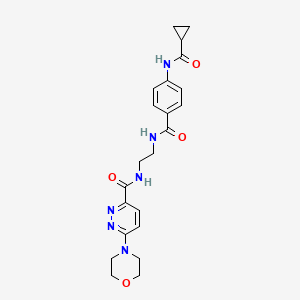
![3-Methyl-N-[4-(2-oxoazetidin-1-yl)phenyl]benzotriazole-5-carboxamide](/img/structure/B2688192.png)